molecular formula C32H41N5O5S2 B13384395 N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide

N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide

Cat. No.: B13384395
M. Wt: 639.8 g/mol
InChI Key: DWEHITNKTMMZBR-UHFFFAOYSA-N
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Description

A-385358 is a small-molecule inhibitor that selectively targets Bcl-XL, a member of the Bcl-2 family of proteins. These proteins play a crucial role in regulating apoptosis, the programmed cell death process. A-385358 has shown potential in enhancing the efficacy of various chemotherapeutic agents by inhibiting the anti-apoptotic function of Bcl-XL .

Preparation Methods

The synthesis of A-385358 involves several steps, including the formation of key intermediates and their subsequent reactions. The compound is typically synthesized through a series of organic reactions, including amide bond formation, sulfonamide formation, and nitro group reduction. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

A-385358 undergoes various chemical reactions, primarily focusing on its interaction with Bcl-XL. The compound exhibits selective inhibition of Bcl-XL with a dissociation constant (Ki) of 0.80 nM, compared to 67 nM for Bcl-2 . The major reactions include:

Scientific Research Applications

A-385358 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: The compound is used as a tool to study the interactions between small molecules and proteins, particularly in the context of apoptosis regulation.

    Biology: A-385358 is employed in research to understand the mechanisms of cell death and survival, providing insights into the role of Bcl-XL in these processes.

    Medicine: The compound has shown promise in enhancing the efficacy of chemotherapeutic agents like paclitaxel, etoposide, cisplatin, and doxorubicin. .

    Industry: A-385358 is used in the development of new cancer therapies, particularly those targeting the Bcl-2 family of proteins

Mechanism of Action

A-385358 exerts its effects by selectively binding to the Bcl-XL protein, inhibiting its anti-apoptotic function. This binding disrupts the interaction between Bcl-XL and pro-apoptotic proteins, leading to the activation of the apoptotic pathway. The compound enhances the release of cytochrome c from mitochondria, which in turn activates caspases and induces apoptosis .

Properties

IUPAC Name

N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEHITNKTMMZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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